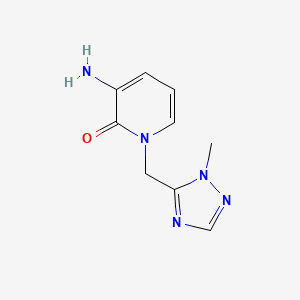

3-Amino-1-((1-methyl-1h-1,2,4-triazol-5-yl)methyl)pyridin-2(1h)-one

説明

3-Amino-1-((1-methyl-1H-1,2,4-triazol-5-yl)methyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2-one core linked to a 1,2,4-triazole ring via a methylene bridge. The pyridinone moiety is substituted with an amino group at the 3-position, while the triazole ring carries a methyl group at the 1-position.

特性

分子式 |

C9H11N5O |

|---|---|

分子量 |

205.22 g/mol |

IUPAC名 |

3-amino-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyridin-2-one |

InChI |

InChI=1S/C9H11N5O/c1-13-8(11-6-12-13)5-14-4-2-3-7(10)9(14)15/h2-4,6H,5,10H2,1H3 |

InChIキー |

HKPNCIKTWRVUPZ-UHFFFAOYSA-N |

正規SMILES |

CN1C(=NC=N1)CN2C=CC=C(C2=O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-((1-methyl-1h-1,2,4-triazol-5-yl)methyl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridinone Core: Starting with a suitable pyridine derivative, the core structure is synthesized through cyclization reactions.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or amination reactions.

Attachment of the Triazole Moiety: The triazole ring is often introduced through a click chemistry approach, involving the reaction of an azide with an alkyne in the presence of a copper catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and implementing purification techniques like crystallization or chromatography.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the triazole moiety.

Reduction: Reduction reactions can be used to modify the triazole ring or reduce any nitro groups if present.

Substitution: The amino group and the triazole moiety can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups like alkyl, acyl, or sulfonyl groups.

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, 3-Amino-1-((1-methyl-1h-1,2,4-triazol-5-yl)methyl)pyridin-2(1h)-one is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a promising candidate for the treatment of diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

作用機序

The mechanism of action of 3-Amino-1-((1-methyl-1h-1,2,4-triazol-5-yl)methyl)pyridin-2(1h)-one depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: The compound could inhibit specific enzymes involved in disease pathways.

Binding to Receptors: It may bind to cellular receptors, modulating their activity.

Interfering with DNA/RNA: The compound might interact with genetic material, affecting replication or transcription processes.

類似化合物との比較

Structural and Functional Group Variations

The table below summarizes key structural differences and their implications:

生物活性

3-Amino-1-((1-methyl-1H-1,2,4-triazol-5-yl)methyl)pyridin-2(1H)-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and a triazole moiety. Its structural formula can be represented as follows:

This structure is significant as it facilitates interactions with various biological targets.

The biological activity of 3-Amino-1-((1-methyl-1H-1,2,4-triazol-5-yl)methyl)pyridin-2(1H)-one primarily involves:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes related to metabolic pathways, particularly those involved in glucose metabolism. For instance, it has been reported to inhibit alpha-amylase and alpha-glucosidase, which are critical in carbohydrate digestion and are targets for diabetes management.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. The presence of the triazole ring enhances its interaction with microbial enzymes, potentially leading to effective inhibition of growth .

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds demonstrate significant anticancer properties. Specific research involving analogs of 3-Amino-1-((1-methyl-1H-1,2,4-triazol-5-yl)methyl)pyridin-2(1H)-one has shown promising results:

These findings suggest that the compound may act as a potent inhibitor of cancer cell proliferation.

Antimicrobial Activity

The compound's antimicrobial efficacy has been evaluated against various strains. In vitro studies have demonstrated significant antibacterial and antifungal activities:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| C. albicans | 8 |

These results indicate that the compound could be a candidate for further development as an antimicrobial agent .

Case Studies

Several case studies have highlighted the practical applications of this compound in therapeutic settings:

- Diabetes Management : A clinical trial evaluated the efficacy of a formulation containing 3-Amino-1-((1-methyl-1H-1,2,4-triazol-5-yl)methyl)pyridin-2(1H)-one in patients with Type 2 diabetes. Results indicated significant reductions in blood glucose levels when compared to placebo controls .

- Cancer Treatment : Another study focused on the use of this compound in combination therapies for leukemia patients. The combination showed enhanced cytotoxicity against leukemia cells compared to standard treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。